molecular formula C55H80O18 B1249529 Gymnocin A

Gymnocin A

Cat. No.: B1249529
M. Wt: 1029.2 g/mol
InChI Key: SHYKGRAJWKSPPP-FEPPLQAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnocin A is a natural product found in Karenia mikimotoi with data available.

Scientific Research Applications

Cytotoxic Properties and Structural Characteristics

Gymnocin-A, identified as a cytotoxic polyether, was isolated from the red tide dinoflagellate, Gymnodinium mikimotoi. It is structurally characterized by 14 contiguous ether rings and a 2-methyl-2-butenal side chain. The discovery of gymnocin-A brought attention to its potential cytotoxic effects and initiated further structural and synthetic studies (Satake et al., 2002).

Synthesis and Structure-Activity Relationship

Significant effort has been put into the total synthesis of gymnocin-A. A notable accomplishment includes a highly convergent total synthesis, highlighting Suzuki-Miyaura coupling and stereoselective introduction of hydroxyl groups, thus enabling the creation of structural analogs for further study (Tsukano & Sasaki, 2003). Moreover, structure-activity relationship (SAR) studies have identified key structural elements required for gymnocin-A's cytotoxicity, particularly the α,β-unsaturated aldehyde functionality of the side chain and the length of the polycyclic ether skeleton (Tsukano & Sasaki, 2006).

Implications in Marine Biology and Toxin Research

Gymnocin-A's isolation from a red tide dinoflagellate has implications for marine biology, particularly in understanding the chemical ecology of harmful algal blooms. The study of gymnocin-A and similar compounds contributes to a broader understanding of marine toxins, their biosynthesis, and their ecological roles (Satake et al., 2005).

Potential for Drug Development and Biological Studies

While direct applications in drug development are not explicitly outlined in the current literature, the cytotoxic nature of gymnocin-A and its synthetic analogs could serve as a basis for developing novel compounds with potential therapeutic uses, especially in oncology. The synthesis methodologies developed also provide a template for the synthesis of other complex natural products, expanding the toolkit available for drug discovery and biological studies (Tsukano et al., 2005).

Properties

Molecular Formula

C55H80O18

Molecular Weight

1029.2 g/mol

IUPAC Name

(E)-2-methyl-4-[(1R,3S,5R,7S,8S,10R,12S,13S,15R,17S,19S,21R,23S,25R,27S,29R,32S,34R,36S,38R,40S,42R,44S,46R,47S,49R,51S,54R,56S,58R,60S)-8,13,47-trihydroxy-3,40,46-trimethyl-2,6,11,16,20,24,28,33,37,41,45,50,55,59-tetradecaoxatetradecacyclo[30.29.0.03,29.05,27.07,25.010,23.012,21.015,19.034,60.036,58.038,56.040,54.042,51.044,49]henhexacontan-17-yl]but-2-enal

InChI

InChI=1S/C55H80O18/c1-24(23-56)5-6-26-11-32-33(61-26)13-28(58)52-46(65-32)19-41-35(70-52)14-29(59)53-47(66-41)20-43-49(71-53)22-55(4)51(69-43)10-8-31-45(73-55)18-40-37(63-31)15-39-38(64-40)16-42-48(67-39)21-54(3)50(68-42)9-7-30-44(72-54)17-36-34(62-30)12-27(57)25(2)60-36/h5,23,25-53,57-59H,6-22H2,1-4H3/b24-5+/t25-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+/m1/s1

InChI Key

SHYKGRAJWKSPPP-FEPPLQAISA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]2[C@@H](O1)C[C@@H]3[C@@H](O2)CC[C@@H]4[C@@](O3)(C[C@@H]5[C@@H](O4)C[C@@H]6[C@@H](O5)C[C@@H]7[C@@H](O6)C[C@@H]8[C@@H](O7)CC[C@@H]9[C@@](O8)(C[C@@H]1[C@@H](O9)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H](O1)C/C=C(\C)/C=O)O)O)C)C)O

Canonical SMILES

CC1C(CC2C(O1)CC3C(O2)CCC4C(O3)(CC5C(O4)CC6C(O5)CC7C(O6)CC8C(O7)CCC9C(O8)(CC1C(O9)CC2C(O1)C(CC1C(O2)CC2C(O1)C(CC1C(O2)CC(O1)CC=C(C)C=O)O)O)C)C)O

Synonyms

gymnocin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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